![molecular formula C21H17N3O B14724401 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone CAS No. 5395-37-9](/img/structure/B14724401.png)
3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride under alkaline conditions. This intramolecular cyclization of the cinnamamide derivative affords the desired quinazolinone . Another method involves the diazotization of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one using sodium nitrite and hydrochloric acid at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
- 3-(4-Aminophenyl)-2-methylquinazolin-4-one
- 2-(4-Aminophenyl)benzothiazole
- 2-Styryl-4(3H)-quinazolinone
Comparison: Compared to these similar compounds, 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone exhibits unique structural features that contribute to its distinct biological activities. Its specific substitution pattern and functional groups enhance its pharmacological properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
5395-37-9 |
|---|---|
Fórmula molecular |
C21H17N3O |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-[4-(4-aminophenyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O/c1-14-23-20-5-3-2-4-19(20)21(25)24(14)18-12-8-16(9-13-18)15-6-10-17(22)11-7-15/h2-13H,22H2,1H3 |
Clave InChI |
FEVISDADEKHDRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


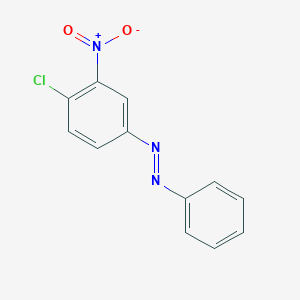



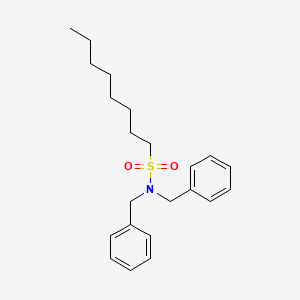
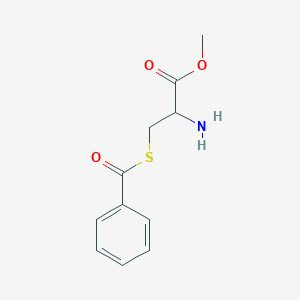
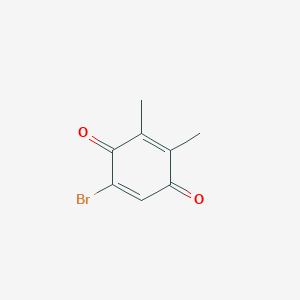
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
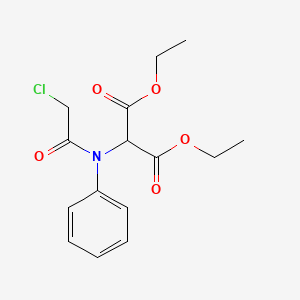
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
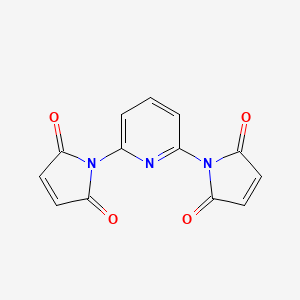
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
methanol](/img/structure/B14724394.png)
